

# Application Notes and Protocols for BMS-963272

## Administration in Murine NASH Models

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### Compound of Interest

Compound Name: BMS-963272

Cat. No.: B10830052

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## Introduction

Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by liver steatosis, inflammation, and hepatocyte ballooning, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. Monoacylglycerol acyltransferase 2 (MGAT2) is a key enzyme in the synthesis of triglycerides in the small intestine and liver. Inhibition of MGAT2 is a promising therapeutic strategy for NASH by reducing lipid accumulation and its downstream inflammatory and fibrotic consequences. **BMS-963272** is a potent and selective inhibitor of MGAT2 that has demonstrated efficacy in preclinical murine models of NASH.<sup>[1][2]</sup>

These application notes provide detailed protocols for the administration of **BMS-963272** in two commonly used murine models of NASH: the Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) model and the STAM™ model. Also included are summary data tables and diagrams to illustrate the experimental workflow and the mechanism of action of **BMS-963272**.

## Data Presentation

The following tables summarize the quantitative data on the effects of **BMS-963272** in the CDAHFD and STAM murine NASH models.

Table 1: Effects of **BMS-963272** on Key NASH Parameters in the CDAHFD Mouse Model

Parameter	Vehicle Control	BMS-963272 (0.3 mg/kg/day)	BMS-963272 (3.0 mg/kg/day)
NAFLD Activity Score (NAS)	High	Reduced	Significantly Reduced
Fibrosis Stage	Advanced	Reduced	Significantly Reduced
Alanine Aminotransferase (ALT)	Elevated	Lowered	Significantly Lowered
Aspartate Aminotransferase (AST)	Elevated	Lowered	Significantly Lowered
Tumor Necrosis Factor- $\alpha$ (TNF $\alpha$ )	Increased	Decreased	Significantly Decreased

Data compiled from preclinical studies.[\[3\]](#)

Table 2: Effects of **BMS-963272** on Key NASH Parameters in the STAM™ Mouse Model

Parameter	Vehicle Control	BMS-963272
NAFLD Activity Score (NAS)	High	Significantly Reduced
Fibrosis Stage	Advanced	Significantly Reduced
Liver Triglycerides	Elevated	Significantly Lowered
Inflammatory Gene Expression	Upregulated	Downregulated
Fibrosis-related Gene Expression	Upregulated	Downregulated

Data compiled from preclinical studies demonstrating a reduction in inflammation and fibrosis.  
[\[1\]](#)[\[2\]](#)

## Experimental Protocols

## Protocol 1: Administration of **BMS-963272** in the CDAHFD Murine NASH Model

This protocol describes the induction of NASH using a CDAHFD and subsequent treatment with **BMS-963272**. This model is characterized by the rapid development of liver fibrosis.

### Materials:

- Male C57BL/6J mice, 5-6 weeks of age.
- Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD), typically containing 60 kcal% fat and 0.1% methionine.
- Control diet (standard chow).
- **BMS-963272**.
- Vehicle for **BMS-963272** (e.g., 0.5% methylcellulose in water).
- Oral gavage needles.
- Standard animal housing and care facilities.

### Procedure:

- Acclimation: Acclimate male C57BL/6J mice for one week upon arrival, with ad libitum access to standard chow and water.
- NASH Induction: At 6 weeks of age, switch the diet of the experimental group to the CDAHFD. A control group should remain on the standard chow diet.
- Treatment Initiation: After 6-8 weeks of CDAHFD feeding, confirm the development of NASH and fibrosis in a subset of animals (optional). Randomize the remaining CDAHFD-fed mice into vehicle control and **BMS-963272** treatment groups.
- Drug Preparation and Administration:

- Prepare a suspension of **BMS-963272** in the chosen vehicle at the desired concentrations (e.g., 0.3 mg/mL and 3.0 mg/mL for doses of 0.3 and 3.0 mg/kg, assuming a 10 mL/kg dosing volume).
- Administer **BMS-963272** or vehicle control to the respective groups via oral gavage once daily.
- Monitoring: Monitor body weight and food intake regularly (e.g., weekly).
- Study Termination and Endpoint Analysis: After 8 weeks of treatment, euthanize the mice.
  - Collect blood for serum analysis of liver enzymes (ALT, AST).
  - Harvest the liver, weigh it, and fix portions in 10% neutral buffered formalin for histological analysis (H&E for NAS, Picrosirius Red for fibrosis).
  - Snap-freeze other portions of the liver in liquid nitrogen for gene expression analysis (e.g., qPCR for inflammatory and fibrotic markers).

## Protocol 2: Administration of BMS-963272 in the STAM™ Murine NASH Model

The STAM™ model involves a combination of streptozotocin (STZ) injection in neonatal mice followed by a high-fat diet, leading to the development of NASH and subsequent hepatocellular carcinoma.

### Materials:

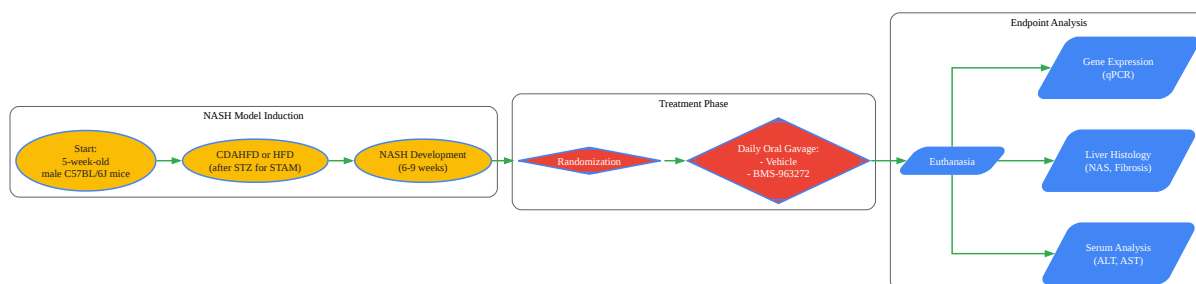
- Pregnant C57BL/6J mice.
- Streptozotocin (STZ).
- Citrate buffer (pH 4.5).
- High-fat diet (HFD).
- **BMS-963272**.

- Vehicle for **BMS-963272**.
- Oral gavage needles.
- Standard animal housing and care facilities.

#### Procedure:

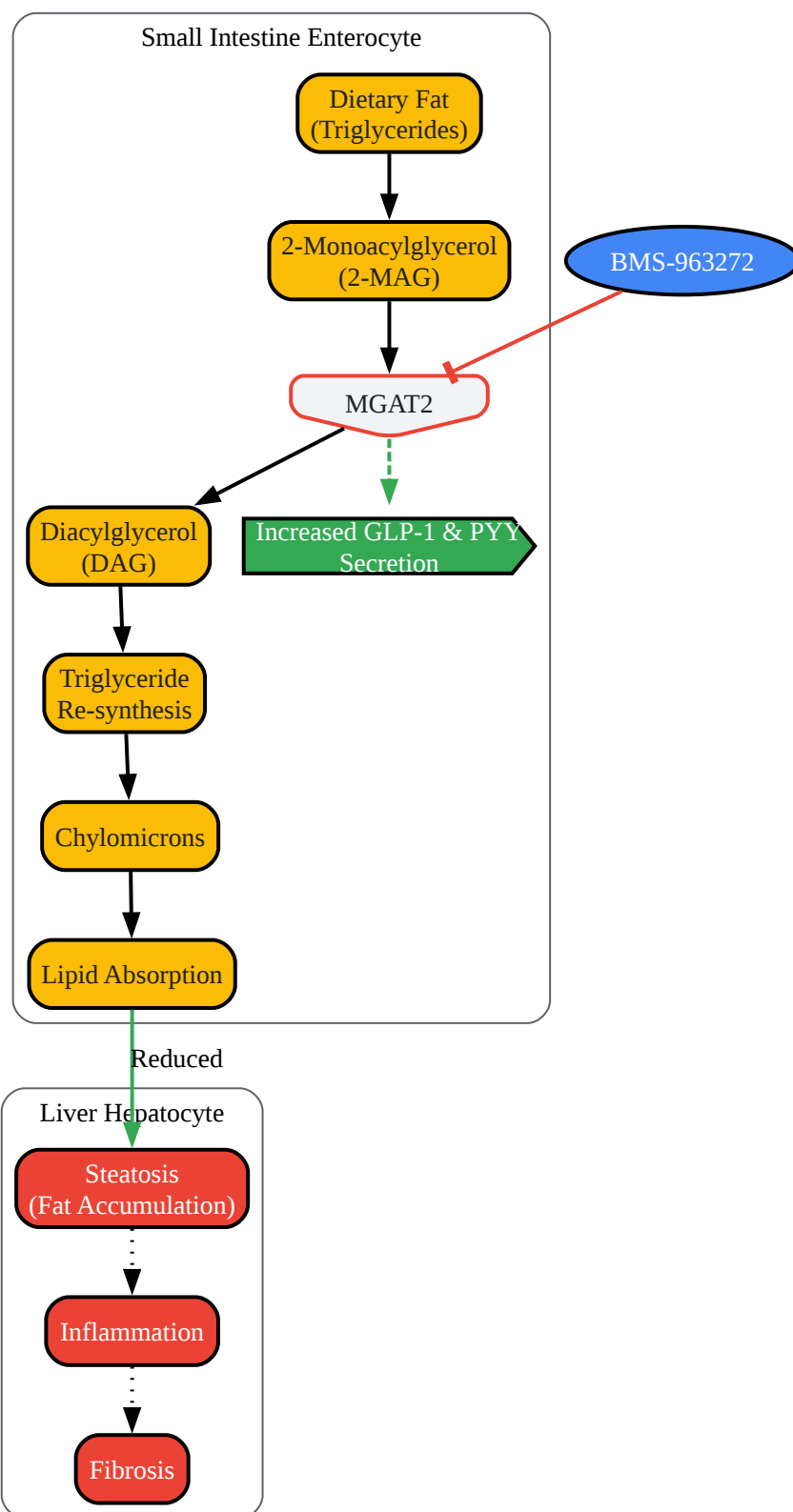
- Induction of Diabetes: Within 2 days of birth, inject male C57BL/6J pups with a single low dose of STZ (200  $\mu$ g/mouse ) dissolved in citrate buffer to induce a diabetic state.
- Dietary Intervention: At 4 weeks of age, wean the pups and switch their diet to a high-fat diet to induce steatosis.
- NASH Development: Allow the mice to develop NASH, which typically occurs by 8-9 weeks of age.
- Treatment Initiation: At 9 weeks of age, randomize the mice into vehicle control and **BMS-963272** treatment groups.
- Drug Preparation and Administration: Prepare and administer **BMS-963272** or vehicle as described in Protocol 1.
- Monitoring: Monitor body weight, food intake, and blood glucose levels regularly.
- Study Termination and Endpoint Analysis: After the desired treatment period (e.g., 3-6 weeks), euthanize the mice and perform endpoint analyses as described in Protocol 1 (serum biochemistry, liver histology, and gene expression).

## Visualizations



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Caption: Experimental workflow for **BMS-963272** administration in murine NASH models.



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Caption: Mechanism of action of **BMS-963272** in ameliorating NASH.

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## References

- 1. Novel Choline-Deficient and 0.1%-Methionine-Added High-Fat Diet Induces Burned-Out Metabolic-Dysfunction-Associated Steatohepatitis with Inflammation by Rapid Immune Cell Infiltration on Male Mice [mdpi.com]
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- 3. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
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